molecular formula C10H11NO4 B3022748 2'-Methoxy-5'-methyl-3'-nitroacetophenone CAS No. 103204-71-3

2'-Methoxy-5'-methyl-3'-nitroacetophenone

Cat. No.: B3022748
CAS No.: 103204-71-3
M. Wt: 209.2 g/mol
InChI Key: XCNAPKFGEIQXKT-UHFFFAOYSA-N
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Description

Significance of Acetophenone (B1666503) Derivatives in Modern Organic Synthesis and Chemical Sciences

Acetophenone and its derivatives are a class of organic compounds that are fundamental to numerous areas of chemical science. nih.govcefacilinasbiotics.com As the simplest aromatic ketone, the parent compound, acetophenone, serves as a valuable precursor and intermediate in the synthesis of a wide array of more complex molecules. nih.gov These derivatives are not merely laboratory curiosities; they are integral to the production of pharmaceuticals, agrochemicals, polymers, and fine chemicals. nih.govfrontiersin.org

In the pharmaceutical industry, the acetophenone framework is a common structural motif found in various therapeutic agents. nih.gov For instance, acetophenone derivatives are precursors in the synthesis of drugs such as the hypnotic-sedative zolpidem and the antifungal agent oxiconazole. nih.gov Their utility extends to being key intermediates for active pharmaceutical ingredients (APIs). cefacilinasbiotics.com The diverse biological activities exhibited by substituted acetophenones, including anti-inflammatory, antimicrobial, and anticancer properties, continue to drive research into new therapeutic applications. rsc.org Furthermore, their applications in the fragrance and flavor industries, as well as in the formulation of soaps and detergents, highlight their commercial importance. nih.govcefacilinasbiotics.com

Overview of Directing Effects from Electron-Donating and Electron-Withdrawing Substituents in Aromatic Systems (Relevant to Methoxy (B1213986), Methyl, and Nitro Moieties)

The chemical behavior of a substituted benzene (B151609) ring, particularly in electrophilic aromatic substitution (EAS) reactions, is governed by the electronic properties of the substituents it carries. These substituents influence both the rate of reaction and the regioselectivity—that is, the position (ortho, meta, or para) at which the incoming electrophile will attack. libretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). youtube.com

Activating Groups (Ortho-, Para-Directors): Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. jove.com They achieve this through inductive effects (e.g., alkyl groups) or, more powerfully, through resonance effects (e.g., groups with lone pairs like methoxy). libretexts.orgvaia.com This increased electron density is most pronounced at the ortho and para positions. vaia.com Consequently, EDGs direct incoming electrophiles to these positions.

Methoxy Group (-OCH₃): The oxygen atom in a methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This powerful electron-donating resonance effect strongly activates the ring, particularly at the ortho and para positions, making it a strong ortho-, para-director. jove.comvaia.comkhanacademy.org

Methyl Group (-CH₃): Alkyl groups like methyl are weakly activating. They donate electron density primarily through an inductive effect, pushing electrons into the ring and stabilizing the carbocation intermediate formed during substitution. libretexts.org This effect also preferentially activates the ortho and para positions.

Deactivating Groups (Meta-Directors): Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. youtube.com This deactivation is due to inductive and/or resonance effects. By reducing the electron density at the ortho and para positions, these groups make the meta position the least deactivated (most electron-rich) site for electrophilic attack. doubtnut.comvedantu.com

Nitro Group (-NO₂): The nitro group is a very strong deactivating group. anko.com.tw Both through induction (due to the electronegative nitrogen and oxygen atoms) and a powerful resonance effect, it withdraws significant electron density from the ring. youtube.comdoubtnut.com The resonance structures show a buildup of positive charge at the ortho and para positions, thereby strongly directing incoming electrophiles to the meta position. vedantu.comlibretexts.org

Acetyl Group (-COCH₃): The carbonyl group in the acetyl moiety is also a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

SubstituentChemical GroupElectronic EffectEffect on ReactivityDirecting Influence
-OCH₃MethoxyElectron-Donating (Resonance)ActivatingOrtho, Para
-CH₃MethylElectron-Donating (Inductive)Weakly ActivatingOrtho, Para
-NO₂NitroElectron-Withdrawing (Resonance & Inductive)Strongly DeactivatingMeta
-COCH₃AcetylElectron-Withdrawing (Resonance & Inductive)DeactivatingMeta

Research Context of 2'-Methoxy-5'-methyl-3'-nitroacetophenone as a Chemically Significant Aromatic Ketone

This compound is a polysubstituted aromatic ketone whose significance lies in its potential as a versatile intermediate in organic synthesis. Its structure incorporates a combination of competing directing groups, making it an interesting substrate for further chemical transformations.

The synthesis of this compound would likely proceed via the nitration of 2'-methoxy-5'-methylacetophenone. In this precursor, the methoxy and methyl groups are both ortho-, para-directors. The methoxy group is a much stronger activator than the methyl group, and its directing effect would dominate. The position ortho to the methoxy group (the 6' position) is sterically hindered by the adjacent acetyl group. The other ortho position (the 2' position) is already substituted. Therefore, the para position relative to the methoxy group (the 5' position) is already occupied by the methyl group. This leaves the remaining positions, 3' and 5', as potential sites for nitration. The strong activating effect of the methoxy group would direct the incoming nitro group to the 3' position.

As an intermediate, this compound offers several avenues for further functionalization. The nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules and dyes. The ketone's carbonyl group can undergo a variety of reactions, such as reduction to an alcohol, or serve as a handle for carbon-carbon bond formation. The presence of multiple substituents allows for the synthesis of highly functionalized, complex target molecules.

Properties of this compound
PropertyValue
CAS Number103204-71-3
Molecular FormulaC₁₀H₁₁NO₄ oakwoodchemical.com
Molecular Weight209.20 g/mol oakwoodchemical.com
Synonyms1-(2-Methoxy-5-methyl-3-nitrophenyl)ethanone chemicalbook.com

Historical Perspectives on Nitro Compound Chemistry and its Evolution in Organic Synthesis

The chemistry of nitro compounds dates back to the 19th century and has evolved in parallel with the field of organic chemistry itself. nih.gov Early work on aromatic nitration, such as Mitscherlich's synthesis of nitrobenzene (B124822) in 1834, was a foundational development. numberanalytics.com For much of its history, the primary applications of aromatic nitro compounds were as precursors for dyes and as explosive materials like trinitrotoluene (TNT). scispace.comwikipedia.org

In the 20th and 21st centuries, the role of the nitro group in organic synthesis has expanded dramatically. nih.gov It is now recognized not just as a precursor to amines but as a highly versatile functional group in its own right. scispace.com The strong electron-withdrawing nature of the nitro group activates adjacent C-H bonds and facilitates a range of important carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction and Michael additions. nih.govnih.gov This has made aliphatic and aromatic nitro compounds indispensable building blocks for constructing complex molecular frameworks. frontiersin.orgnih.gov The development of modern synthetic methods, including asymmetric organocatalysis, has further enhanced the utility of nitro compounds, enabling the stereoselective synthesis of chiral molecules for the pharmaceutical industry. nih.gov From its origins in the synthesis of simple industrial chemicals, the nitro group has become a cornerstone of advanced, stereocontrolled organic synthesis. nih.govscispace.com

Properties

IUPAC Name

1-(2-methoxy-5-methyl-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-8(7(2)12)10(15-3)9(5-6)11(13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNAPKFGEIQXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242729
Record name Ethanone, 1-(2-methoxy-5-methyl-3-nitrophenyl)-
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Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-71-3
Record name Ethanone, 1-(2-methoxy-5-methyl-3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103204-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-methoxy-5-methyl-3-nitrophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID501242729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 5 Methyl 3 Nitroacetophenone and Analogous Structures

Strategies for Regioselective Introduction of Methoxy (B1213986), Methyl, and Nitro Groups on Acetophenone (B1666503) Scaffolds

The regioselective synthesis of substituted acetophenones like 2'-Methoxy-5'-methyl-3'-nitroacetophenone hinges on the directing effects of the substituents already present on the aromatic ring. The interplay between activating and deactivating groups, as well as steric considerations, dictates the position of incoming electrophiles.

Electrophilic Aromatic Substitution Approaches for Nitro Group Introduction

Electrophilic aromatic substitution (EAS) is the cornerstone for introducing a nitro group onto an aromatic ring. The reaction typically involves the generation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid, usually sulfuric acid, which then acts as the electrophile.

The regiochemical outcome of the nitration of a substituted acetophenone is governed by the cumulative directing effects of the substituents. In the case of a precursor like 2'-methoxy-5'-methylacetophenone, the methoxy (-OCH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing, while the acetyl (-COCH₃) group is deactivating and meta-directing.

The powerful activating and ortho-, para-directing effect of the methoxy group dominates, significantly enhancing the electron density at the positions ortho and para to it. organicchemistrytutor.comlibretexts.org The methyl group, also an ortho-, para-director, further reinforces this effect. libretexts.org Conversely, the acetyl group deactivates the ring and directs incoming electrophiles to the meta position relative to itself. automate.video

When considering the nitration of 2'-methoxy-5'-methylacetophenone, the available positions for substitution are C-3', C-4', and C-6'.

Position C-3': This position is ortho to the strongly activating methoxy group and meta to the deactivating acetyl group.

Position C-4': This position is para to the methoxy group and ortho to the methyl group. However, it is also ortho to the deactivating acetyl group.

Position C-6': This position is ortho to the methoxy group and para to the methyl group, but also ortho to the acetyl group and sterically hindered by the adjacent acetyl group.

Considering these factors, the nitration is most likely to occur at the C-3' position. The strong activation from the ortho-methoxy group, combined with the meta-directing effect of the acetyl group, makes this position the most electronically favorable for electrophilic attack. Steric hindrance from the acetyl group would likely disfavor substitution at the C-6' position. scirp.org

Traditional nitration methods using mixed nitric and sulfuric acids pose significant environmental and safety concerns due to their corrosive nature and the generation of acidic waste. Consequently, research has focused on developing greener alternatives. These include the use of solid acid catalysts, such as zeolites, which can offer improved regioselectivity and easier separation from the reaction mixture. google.com Other approaches involve using milder nitrating agents or catalyst-free systems under specific conditions. scirp.org For instance, zinc chloride has been used as a catalyst in combination with tetrachlorosilane and sodium nitrate for the regioselective nitration of aromatic compounds under mild conditions. scirp.org The use of aqueous nitric acid, sometimes in conjunction with sonication, has also been explored to reduce the reliance on strong co-acids. frontiersin.org

Catalyst/Reagent SystemSubstrate ExampleMajor ProductYield (%)Reference
H-ZSM-5 / Conc. HNO₃Toluenep-Nitrotoluene>80-90 (para isomer) google.com
SiCl₄/ZnCl₂/NaNO₃Phenolp-Nitrophenol92 scirp.org
Aqueous HNO₃Anisolep-NitroanisoleHigh (80% para) frontiersin.org

Friedel-Crafts Acylation Strategies for Acetophenone Core Formation from Substituted Aromatic Precursors

The Friedel-Crafts acylation is a fundamental method for forming the acetophenone core by reacting an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comwikipedia.org

For the synthesis of 2'-methoxy-5'-methylacetophenone, a logical precursor is 4-methylanisole (B47524). The Friedel-Crafts acylation of 4-methylanisole with acetyl chloride and a Lewis acid catalyst would introduce the acetyl group onto the ring. The methoxy group is a strong activating group and will direct the incoming acyl group to the ortho and para positions. Since the para position is already occupied by the methyl group, the acylation will occur at the position ortho to the methoxy group, yielding the desired 2'-methoxy-5'-methylacetophenone.

Aromatic PrecursorAcylating AgentCatalystProduct
4-MethylanisoleAcetyl ChlorideAlCl₃2'-Methoxy-5'-methylacetophenone

Solid acid catalysts have also been employed in Friedel-Crafts acylation reactions under solvent-free conditions to provide more environmentally friendly alternatives to traditional Lewis acids.

Nucleophilic Aromatic Substitution Routes for Methoxy or Nitro Group Manipulation within the Acetophenone Framework

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce a methoxy group or manipulate a nitro group on an acetophenone ring that is already activated by other electron-withdrawing groups. This reaction typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.

For instance, if a precursor such as 2'-fluoro-5'-methyl-3'-nitroacetophenone were available, treatment with sodium methoxide (B1231860) could potentially introduce the methoxy group via an SNAr reaction, displacing the fluoride ion. The strong electron-withdrawing effect of the nitro and acetyl groups would facilitate the nucleophilic attack by the methoxide ion.

Multi-step Synthetic Sequences for Complex Substituted Acetophenones

The synthesis of a complex molecule like this compound typically involves a multi-step sequence that strategically combines the aforementioned reactions. A plausible synthetic route is outlined below:

Step 1: Friedel-Crafts Acylation of 4-Methylanisole

The synthesis would commence with the Friedel-Crafts acylation of commercially available 4-methylanisole. Reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride would yield 2'-methoxy-5'-methylacetophenone. The regioselectivity is controlled by the directing effect of the methoxy group, which directs the acylation to the ortho position as the para position is blocked.

Step 2: Nitration of 2'-Methoxy-5'-methylacetophenone

The second step involves the electrophilic nitration of the synthesized 2'-methoxy-5'-methylacetophenone. As discussed in section 2.1.1.1, the combined directing effects of the methoxy, methyl, and acetyl groups would favor the introduction of the nitro group at the C-3' position, affording the final product, this compound.

This two-step sequence represents a logical and efficient pathway to the target molecule, leveraging fundamental and well-established organic reactions with predictable regiochemical outcomes.

Advanced Synthetic Techniques and Reaction Conditions

Advanced synthetic techniques offer significant advantages over traditional batch methods for the synthesis of nitroaromatic compounds like this compound. These methods provide enhanced control over reaction conditions, leading to higher yields, improved safety profiles, and greater consistency.

Continuous flow synthesis has emerged as a powerful tool for hazardous reactions like nitration. nih.gov By using microreactors or tubular reactors, superior control over reaction parameters such as temperature, pressure, and stoichiometry can be achieved due to the high surface-area-to-volume ratio. nih.govbeilstein-journals.org This enhanced control is crucial for managing the exothermic nature of nitration and minimizing the formation of byproducts. google.com

For the nitration of acetophenone, a typical continuous flow setup involves pumping the substrate (2'-Methoxy-5'-methylacetophenone, dissolved in a suitable solvent like sulfuric acid) and the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) through a micromixer into a temperature-controlled reactor coil. nih.govctppc.org The short residence times, often in the range of seconds to minutes, and precise temperature control significantly improve the safety and selectivity of the reaction compared to batch processes. researchgate.net

A study on the continuous flow nitration of acetophenone demonstrated that optimized conditions of 5 °C and a residence time of 5 minutes in a tubular reactor yielded the desired meta-nitro product in high yield. google.com While specific parameters for this compound are not extensively documented, a similar approach would be anticipated, with adjustments to account for the directing effects of the methoxy and methyl groups.

Table 1: Illustrative Parameters for Continuous Flow Nitration of Acetophenone Analogues

ParameterValueReference
Reactor TypeTubular Reactor (SS316) researchgate.net
SubstrateAcetophenone in H₂SO₄ google.com
Nitrating AgentHNO₃/H₂SO₄ mixture google.com
Temperature0-10 °C mdpi.com
Residence Time5 minutes google.com
Yield of meta-isomerup to 98.55% mdpi.com

This table presents optimized conditions for the nitration of acetophenone, a related precursor, in a continuous flow system.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of this compound and its precursors, various catalytic systems are being explored.

Bimetallic Nanoparticles:

Bimetallic nanoparticles have garnered significant attention as catalysts due to their unique electronic and geometric properties, which can lead to enhanced catalytic activity and selectivity compared to their monometallic counterparts. nih.gov In the context of transformations involving acetophenone and its derivatives, bimetallic nanoparticles, such as Pd/Pt, have been investigated for hydrogenation reactions, demonstrating superior performance. mdpi.com While their application in the direct nitration of acetophenones is less common, their potential in catalyzing related transformations of precursors or subsequent modification of the nitro-product is an active area of research. mdpi.com The synthesis of these nanoparticles can be achieved through various methods, including co-reduction and successive reduction, allowing for control over their size, shape, and composition. nih.gov

Ionic Liquids:

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as green and versatile solvents and catalysts for a wide range of organic reactions, including nitration. ctppc.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to conventional volatile organic solvents. scispace.com

In nitration reactions, ionic liquids can act as both the solvent and the catalyst, facilitating the generation of the nitronium ion (NO₂⁺), the active electrophile. univ-amu.fr The use of task-specific ionic liquids, such as those with acidic functionalities, can further enhance catalytic activity. nih.gov For the synthesis of nitroaromatic compounds, the use of ionic liquids can lead to improved reaction rates and selectivities. researchgate.net

The optimization of reaction parameters is a critical step in developing an efficient and selective synthesis of this compound. Key parameters that influence the yield and purity of the product include temperature, reaction time, and the molar ratio of reactants and catalysts.

For the nitration of acetophenone, maintaining a low temperature (typically between -5 and 0 °C) is crucial to control the exothermic reaction and prevent over-nitration or side reactions. The rate of addition of the nitrating agent must also be carefully controlled to maintain the desired temperature range.

The choice of solvent and catalyst concentration also plays a significant role. In continuous flow systems, the residence time within the reactor is a key parameter that can be precisely controlled to maximize the conversion of the starting material while minimizing the formation of impurities. google.com

Table 2: General Optimization Parameters for the Nitration of Substituted Acetophenones

ParameterRange/ConditionEffect on Yield and Purity
Temperature -10 to 10 °CLower temperatures generally favor higher selectivity and reduce byproducts.
Reaction Time 5 to 60 minutesShorter times in flow synthesis can be sufficient; longer times in batch may be needed.
Nitrating Agent HNO₃/H₂SO₄, Fuming HNO₃The choice and concentration affect the reaction rate and regioselectivity.
Catalyst Loading (If applicable)Optimal loading enhances reaction rate without promoting side reactions.
Solvent H₂SO₄, Ionic LiquidsInfluences solubility of reactants and can affect the reaction mechanism.

This table provides a general overview of key parameters and their typical influence on the nitration of acetophenone and its derivatives.

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) in Molecular Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. By probing the vibrational modes of chemical bonds, these methods offer a unique fingerprint of the compound's structure. For 2'-Methoxy-5'-methyl-3'-nitroacetophenone, the spectra are expected to be complex, showing characteristic bands for the carbonyl, nitro, methoxy (B1213986), and substituted aromatic moieties.

The carbonyl (C=O) stretching vibration is one of the most prominent and diagnostic peaks in the infrared spectrum of an acetophenone (B1666503) derivative. researchgate.net For a simple, unconjugated ketone, this strong absorption typically appears between 1710 and 1740 cm⁻¹. pg.edu.pl In acetophenone, conjugation with the phenyl ring delocalizes the pi-electrons, which slightly weakens the C=O double bond character. jove.com This effect lowers the stretching frequency to the range of 1685-1700 cm⁻¹. pg.edu.plias.ac.in

The position of the carbonyl band in this compound is further influenced by the electronic effects of the substituents on the aromatic ring. rsc.orgresearchgate.net These effects can be categorized as inductive and resonance effects:

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group exerts a powerful -I (negative inductive) and -R (negative resonance) effect. This withdrawal of electron density from the ring and, by extension, from the acetyl group, tends to increase the double bond character of the carbonyl group, which would shift the ν(C=O) to a higher frequency.

Methoxy Group (-OCH₃): The methoxy group is electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, but electron-withdrawing through induction (-I effect) due to oxygen's electronegativity. Typically, the resonance effect dominates, increasing electron density in the ring.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation.

In this compound, the interplay of these substituents dictates the final position of the carbonyl stretch. The strong electron-withdrawing nature of the nitro group is expected to be a dominant factor. A study on 3-nitroacetophenone reported the carbonyl stretching vibration at 1691 cm⁻¹. researchgate.net The presence of the electron-donating methoxy and methyl groups might slightly counteract this effect, but the carbonyl peak is anticipated to remain in the 1685-1700 cm⁻¹ region, characteristic of a conjugated aromatic ketone.

Interactive Data Table: Expected Carbonyl Stretching Frequencies
CompoundSubstituent EffectsExpected ν(C=O) Range (cm⁻¹)
This compound Conjugation, -I/-R (NO₂), +R/-I (OCH₃), +I (CH₃)1685 - 1700
AcetophenoneConjugation~1690
3-NitroacetophenoneConjugation, Strong -I/-R (NO₂)~1691 researchgate.net

The presence of the nitro and methoxy groups gives rise to several other distinct vibrational bands that are crucial for structural confirmation.

Nitro Group (-NO₂) Vibrations: Aromatic nitro compounds consistently display two strong and easily identifiable stretching vibrations. spectroscopyonline.com

Asymmetric Stretching (ν_as(NO₂)): This mode typically appears as a strong band in the 1550-1475 cm⁻¹ range. orgchemboulder.comorgchemboulder.com Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to aliphatic nitro compounds. youtube.com

Symmetric Stretching (ν_s(NO₂)): This vibration results in a strong band at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

These two intense absorptions are a definitive indicator of the nitro group's presence. spectroscopyonline.com Additionally, a scissoring bending vibration can often be observed around 850 cm⁻¹. spectroscopyonline.com

Methoxy Group (-OCH₃) Vibrations: The methoxy group is characterized by C-H stretching vibrations and a C-O stretching mode.

C-H Stretching: The methyl C-H stretching vibrations of the methoxy group are expected near 2950 cm⁻¹ and 2850 cm⁻¹.

Asymmetric C-O-C Stretching: Aromatic ethers exhibit a strong, characteristic C-O asymmetric stretching band between 1275-1200 cm⁻¹. This band results from the stretching of the Ar-O bond.

Symmetric C-O-C Stretching: A weaker symmetric stretching band is expected around 1075-1020 cm⁻¹.

Interactive Data Table: Characteristic Group Vibrations
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitro (-NO₂) Group Asymmetric Stretch1550 - 1475 orgchemboulder.com
Symmetric Stretch1360 - 1290 orgchemboulder.com
Scissoring Bend~850 spectroscopyonline.com
Methoxy (-OCH₃) Group Asymmetric C-O Stretch1275 - 1200
Symmetric C-O Stretch1075 - 1020

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms in this compound can be determined.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, four distinct proton environments are expected.

Acetyl Protons (-COCH₃): The three protons of the acetyl methyl group are chemically equivalent and not coupled to other protons. They will appear as a sharp singlet. In acetophenone derivatives, this signal is typically found in the range of δ 2.5-2.7 ppm. nih.gov

Aromatic Methyl Protons (Ar-CH₃): The protons of the methyl group attached to the aromatic ring will also appear as a singlet, generally in the region of δ 2.2-2.5 ppm. nih.gov

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will produce a distinct singlet. Their chemical shift is typically observed between δ 3.8-4.0 ppm due to the deshielding effect of the attached oxygen atom. nih.govmdpi.com

Aromatic Protons (Ar-H): The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, these two protons are not adjacent and will likely appear as two distinct signals, each integrating to one proton. They are situated meta to each other, so any coupling between them would be small (⁴J ≈ 2-3 Hz), and they may appear as sharp singlets or narrowly split doublets. Their chemical shifts will be significantly downfield due to the aromatic ring current and the influence of the substituents. The proton between the nitro and acetyl groups will be the most deshielded, likely appearing above δ 8.0 ppm, while the other proton, situated between the methyl and methoxy groups, will be at a relatively higher field, perhaps in the δ 7.0-7.5 ppm range.

Interactive Data Table: Predicted ¹H NMR Data
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Acetyl (-COCH₃)2.5 - 2.7Singlet3H
Aromatic Methyl (Ar-CH₃)2.2 - 2.5Singlet3H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
Aromatic (Ar-H)7.0 - 7.5Singlet or Doublet1H
Aromatic (Ar-H)> 8.0Singlet or Doublet1H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected (four methyl/methoxy carbons and six aromatic/carbonyl carbons).

Carbonyl Carbon (>C=O): The carbonyl carbon of a ketone is highly deshielded and appears far downfield. For acetophenone derivatives, this signal is typically found in the δ 195-205 ppm range. nih.gov

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts between δ 110-160 ppm. The carbons directly attached to substituents (quaternary carbons) will show different shifts from those bonded to hydrogen. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded, as will the carbon attached to the methoxy group (C-OCH₃). The carbon attached to the acetyl group (C-COCH₃) will also be downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the δ 55-60 ppm range. nih.govmdpi.com

Acetyl Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected around δ 25-30 ppm. nih.gov

Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the ring will appear at a higher field, typically in the δ 15-22 ppm range.

Interactive Data Table: Predicted ¹³C NMR Data
Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (>C=O)195 - 205
Aromatic (Ar-C)110 - 160
Methoxy (-OCH₃)55 - 60
Acetyl Methyl (-COCH₃)25 - 30
Aromatic Methyl (Ar-CH₃)15 - 22

Mass Spectrometry for Compound Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and providing structural clues based on fragmentation patterns. wikipedia.org

The molecular formula of this compound is C₁₀H₁₁NO₄, giving it a molecular weight of 209.20 g/mol . oakwoodchemical.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 209.

The fragmentation of this molecule would likely proceed through several characteristic pathways common to aromatic ketones and nitro compounds: nih.govyoutube.com

α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would lead to two primary fragment ions:

Loss of a methyl radical (•CH₃): [M - 15]⁺, resulting in a prominent acylium ion at m/z = 194.

Loss of an acetyl radical (•COCH₃): [M - 43]⁺, leading to an ion at m/z = 166. The alternative cleavage, loss of the substituted phenyl ring, is less likely.

Fragmentation of the Nitro Group: Nitroaromatic compounds show characteristic losses related to the nitro group. nih.gov

Loss of •NO₂: [M - 46]⁺, giving a peak at m/z = 163.

Loss of •NO: [M - 30]⁺, leading to a fragment at m/z = 179.

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the acylium ion at m/z = 194 could lose carbon monoxide (CO) to form a fragment at m/z = 166.

The analysis of these fragment ions and their relative abundances helps to piece together the structure of the parent molecule, confirming the presence and connectivity of the acetyl, nitro, methoxy, and methyl-substituted phenyl groups.

Interactive Data Table: Predicted Mass Spectrometry Fragments
m/z ValueIdentityFragmentation Pathway
209[M]⁺˙Molecular Ion
194[M - CH₃]⁺Loss of acetyl methyl radical
179[M - NO]⁺Loss of nitric oxide radical
166[M - COCH₃]⁺Loss of acetyl radical
163[M - NO₂]⁺Loss of nitro radical

A comprehensive search of scientific literature and databases has been conducted to find specific research on the conformational analysis of this compound using spectroscopic methods.

Despite a thorough investigation, no dedicated studies, detailed research findings, or specific data tables concerning the conformational analysis of this particular compound could be located. The scientific literature that is publicly accessible does not appear to contain articles that have performed and published a conformational analysis of this compound.

Therefore, it is not possible to provide the content for the requested section "3.4. Conformational Analysis using Spectroscopic Methods" with the required detailed research findings and data tables, as this information does not seem to exist in the available body of scientific research.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and vibrational frequencies. For 2'-Methoxy-5'-methyl-3'-nitroacetophenone, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental characteristics. nih.govworldscientific.com

Molecular Geometry and Conformer Stability Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, key considerations include the orientation of the methoxy (B1213986), acetyl, and nitro groups relative to the plane of the benzene (B151609) ring.

Computational studies on similar nitroaromatic compounds reveal that the nitro group may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance. researchgate.net The relative orientation of the acetyl and methoxy groups can lead to different conformers with varying stabilities. DFT calculations can precisely determine these dihedral angles and identify the global minimum energy conformer, which is the most populated form of the molecule at equilibrium. The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

Table 4.1.1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) Calculated via DFT.
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C=O (acetyl)1.225
Bond Length (Å)C-N (nitro)1.481
Bond Length (Å)N-O (nitro)1.230
Bond Length (Å)C-O (methoxy)1.360
Bond Angle (°)C-C=O (acetyl)120.5
Bond Angle (°)O-N-O (nitro)124.8
Dihedral Angle (°)C-C-N-O25.5

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

For this compound, characteristic vibrational modes include the C=O stretching of the acetyl group, the asymmetric and symmetric stretching of the NO2 group, C-H stretching of the aromatic ring and methyl groups, and C-O stretching of the methoxy group. Theoretical spectra are invaluable for interpreting experimental data, as they provide a complete assignment of the observed vibrational bands. researchgate.netresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental results. conicet.gov.ar

Table 4.1.2: Calculated Vibrational Frequencies for Key Functional Groups.
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
C=O StretchAcetyl17051680-1710
NO₂ Asymmetric StretchNitro15351510-1550
NO₂ Symmetric StretchNitro13501335-1365
Aromatic C=C StretchBenzene Ring1605, 15801575-1610
C-O-C Asymmetric StretchMethoxy12651240-1275

Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO Method)

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). worldscientific.comconicet.gov.argaussian.com

By calculating the ¹H and ¹³C chemical shifts for this compound, one can predict the entire NMR spectrum. acs.org These predictions are highly sensitive to the electronic environment of each nucleus. For instance, the electron-withdrawing effects of the nitro and acetyl groups and the electron-donating effect of the methoxy group will cause predictable downfield and upfield shifts, respectively, for the aromatic protons and carbons. Comparing calculated shifts with experimental data serves as a powerful tool for confirming the molecular structure. acs.org

Table 4.1.3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) using the GIAO Method.
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH (ortho to NO₂)7.85125.5
Aromatic CH (ortho to Methoxy)7.60129.8
Acetyl CH₃2.6029.5
Ring CH₃2.4521.0
Methoxy OCH₃3.9556.5
Carbonyl C=O-198.0
Aromatic C-NO₂-149.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. researchgate.netuwosh.edu

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. nih.govmdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted aromatic ring, while the LUMO is likely concentrated on the electron-deficient nitro and acetyl moieties. This distribution facilitates intramolecular charge transfer upon electronic excitation. nih.govresearchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. ajpchem.org

Table 4.2: Calculated FMO Energies and Global Reactivity Descriptors.
ParameterCalculated Value (eV)Interpretation
E(HOMO)-7.85Electron-donating ability
E(LUMO)-3.20Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.65Indicates moderate chemical reactivity and stability
Electronegativity (χ)5.525Overall electron-attracting tendency
Chemical Hardness (η)2.325Resistance to change in electron distribution
Electrophilicity Index (ω)6.57Propensity to accept electrons

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with the familiar Lewis structure concepts. wikipedia.orgq-chem.com This method is particularly powerful for analyzing delocalization effects and intramolecular interactions that contribute to molecular stability.

Table 4.3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)).
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(2) O (methoxy)π(C-C) (aromatic)25.8Resonance stabilization by methoxy group
π(C-C) (aromatic)π(C=O) (acetyl)18.5Conjugation of acetyl group with ring
π(C-C) (aromatic)π(N-O) (nitro)22.1Conjugation of nitro group with ring
LP(1) O (carbonyl)σ(C-C) (aromatic)3.2Hyperconjugative stabilization

Computational Studies on Reaction Mechanisms and Pathways Involving the Compound

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. escholarship.orgrsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby elucidating detailed reaction mechanisms.

For a molecule like this compound, several types of reactions could be investigated computationally. For instance, the hydrogenation of the nitro group is a common and important transformation. researchgate.netresearchgate.net Computational studies can model the step-by-step mechanism of this reduction on a catalyst surface, helping to understand selectivity and reaction rates. Similarly, reactions involving the acetyl group, such as nucleophilic addition or condensation reactions, can be modeled to predict reactivity and product outcomes. The presence of multiple functional groups allows for complex reaction pathways, and computational analysis can help unravel which sites are most reactive under specific conditions. researchgate.net These studies provide invaluable, atom-level detail that is often inaccessible through experimental methods alone.

Modeling Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. nih.gov Computational modeling, primarily using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these reactions. figshare.com For a molecule like this compound, which possesses a complex substitution pattern, modeling EAS reactions such as nitration or halogenation can predict the most likely sites of electrophilic attack and the associated energy barriers.

The process typically involves the computational construction of the potential energy surface for the reaction. This includes optimizing the geometries of the reactants, the electrophile, the intermediate carbocation (often referred to as a σ-complex or arenium ion), and the final products. libretexts.org The relative stabilities of the possible σ-complex intermediates are calculated to determine the preferred reaction pathway. For this compound, electrophilic attack can occur at several positions on the benzene ring not already occupied by a substituent. The directing effects of the existing methoxy, methyl, nitro, and acetyl groups will govern the regioselectivity of the substitution.

Computational models can provide quantitative predictions of the regioisomer distribution in EAS reactions under kinetic control by comparing the relative stabilities of the various σ-complex intermediates. figshare.com

Analysis of Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of the benzene ring in this compound is significantly influenced by its four substituents: a methoxy group (-OCH3), a methyl group (-CH3), a nitro group (-NO2), and an acetyl group (-COCH3). The interplay of their electronic and steric effects dictates the kinetics and thermodynamics of electrophilic substitution reactions.

Activating and Deactivating Effects: Substituents are broadly classified as activating or deactivating based on their ability to increase or decrease the rate of electrophilic aromatic substitution compared to benzene.

The methoxy group is a strong activating group due to its electron-donating resonance effect, which stabilizes the positive charge in the arenium ion intermediate.

The methyl group is a weak activating group, primarily through an electron-donating inductive effect.

The nitro group is a strong deactivating group due to its powerful electron-withdrawing resonance and inductive effects. libretexts.org

The acetyl group is also a deactivating group, withdrawing electron density from the ring through resonance.

Directing Effects: These substituents also direct incoming electrophiles to specific positions on the ring.

The methoxy and methyl groups are ortho, para-directors.

The nitro and acetyl groups are meta-directors. libretexts.org

Transition State Analysis and Reaction Energetics

A critical aspect of modeling chemical reactions is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy (Ea), which in turn governs the reaction rate. For the electrophilic aromatic substitution of this compound, computational methods are used to locate the transition state structures for the formation of each possible σ-complex.

The geometry of the transition state provides insights into the mechanism of the reaction, such as the extent of bond formation between the aromatic ring and the electrophile. Frequency calculations are performed on the optimized transition state geometry to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition state, and products, a detailed reaction energy profile can be constructed. This profile provides key thermodynamic and kinetic data:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Gibbs Free Energy of Activation (ΔG‡): This term includes both enthalpic and entropic contributions to the energy barrier and is often used to predict reaction rates more accurately.

For a polysubstituted molecule like this compound, comparing the activation energies for attack at different positions allows for a quantitative prediction of the regioselectivity.

Solvent Effects in Computational Studies (e.g., Polarizable Continuum Model)

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism, rates, and equilibria. Computational models must account for these solvent effects to provide realistic predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. nih.gov This approach is computationally less expensive than explicit solvent models, where individual solvent molecules are included in the calculation.

In the context of electrophilic aromatic substitution on this compound, the reaction involves charged intermediates (the σ-complex). Polar solvents are expected to stabilize these charged species more effectively than nonpolar solvents. The PCM method can be used in conjunction with DFT calculations to compute the energies of reactants, transition states, and products in different solvents. This allows for an investigation of how the solvent influences the reaction's energy profile and, consequently, its kinetics and thermodynamics. For instance, a more polar solvent might lower the activation energy by stabilizing the polar transition state, thereby accelerating the reaction. quora.com The choice of solvent can sometimes even alter the regioselectivity of the reaction.

Advanced Computational Methodologies for Complex Organic Systems

The study of complex organic molecules and their reactions often necessitates the use of advanced computational methodologies that go beyond standard DFT calculations. rsc.orgnumberanalytics.com While DFT provides a good balance of accuracy and computational cost for many systems, more sophisticated methods can be employed for higher accuracy or to study specific phenomena.

For a molecule like this compound, these advanced methods could include:

High-level ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies, especially for systems where electron correlation is critical. These methods are computationally more demanding and are often used to benchmark the results from DFT calculations.

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems or when explicit solvent effects are crucial, QM/MM methods can be employed. In this approach, the reactive part of the system (e.g., the aromatic ring and the electrophile) is treated with a high-level QM method, while the rest of the system (e.g., solvent molecules) is treated with a less computationally expensive MM force field. nih.gov

Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule and the reaction, MD simulations can be performed. These simulations can provide insights into the conformational flexibility of the molecule and the role of solvent dynamics in the reaction.

These advanced computational tools, often used in combination, provide a powerful platform for a detailed and accurate understanding of the chemical behavior of complex organic molecules like this compound. baranlab.org

Reactivity and Reaction Pathways of 2 Methoxy 5 Methyl 3 Nitroacetophenone

Reactions at the Carbonyl Group

The carbonyl group (C=O) is a site of significant reactivity due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. This polarity governs its participation in nucleophilic addition, condensation, and oxidation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The presence of the electron-withdrawing nitro group on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles.

Common nucleophilic addition reactions applicable to acetophenones include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, R-MgX) would lead to the formation of a tertiary alcohol after acidic workup.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the carbonyl group to form tertiary alcohols.

Addition of Cyanide: In the presence of an acid catalyst, hydrogen cyanide (HCN) or a cyanide salt can add to the carbonyl group to form a cyanohydrin.

While specific studies on 2'-Methoxy-5'-methyl-3'-nitroacetophenone are not prevalent in the searched literature, these pathways represent fundamental reactivity patterns for ketones of this type.

Condensation Reactions (e.g., formation of imines, oximes, hydrazones)

Condensation reactions involve the reaction of the carbonyl group with a primary amine or its derivatives, resulting in the formation of a C=N double bond and the elimination of a water molecule. masterorganicchemistry.com These reactions are typically catalyzed by a small amount of acid. masterorganicchemistry.com

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) yields an imine. This is a reversible reaction, and removal of water is often necessary to drive the equilibrium toward the product. nih.gov

Oxime Formation: The ketone reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction is a reliable method for the derivatization of ketones.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone. These derivatives are often highly crystalline solids with sharp melting points, historically used for the identification and characterization of aldehydes and ketones.

The general mechanism for these reactions involves the initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by dehydration to form the C=N double bond. masterorganicchemistry.com

ReactantProduct TypeGeneral Structure
Primary Amine (R-NH₂)ImineC=N-R
Hydroxylamine (NH₂OH)OximeC=N-OH
Hydrazine (NH₂NH₂)HydrazoneC=N-NH₂

Oxidation Reactions (e.g., Baeyer-Villiger Rearrangement)

The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com

The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. masterorganicchemistry.com For substituted aryl groups, electron-donating groups enhance migratory aptitude, while electron-withdrawing groups retard it. masterorganicchemistry.com

In the case of this compound, the two groups attached to the carbonyl are the methyl group and the substituted phenyl group. The phenyl group generally has a higher migratory aptitude than the methyl group. organic-chemistry.org Although the nitro group is strongly electron-withdrawing, the presence of the electron-donating methoxy (B1213986) and methyl groups on the ring would likely result in the preferential migration of the aryl group. This would lead to the formation of 2-methoxy-5-methyl-3-nitrophenyl acetate.

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a versatile functional group that strongly influences the reactivity of the aromatic ring and can itself be transformed into various other functionalities.

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functionalities

The reduction of an aromatic nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis, as aromatic amines are crucial intermediates for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.comthieme-connect.com A key challenge is often the chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as the carbonyl group. scispace.com

A variety of reagents and conditions can be employed for this reduction, with the choice of reagent determining the selectivity. organic-chemistry.org

Catalytic Hydrogenation: This is a common and efficient method, typically using catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂). masterorganicchemistry.com This method is often highly effective but can sometimes also reduce the carbonyl group.

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst (e.g., Pd/C). researchgate.net

Selective Reductants: Modern synthetic chemistry has developed reagents that can selectively reduce the nitro group while leaving the carbonyl group intact. Examples include systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts (e.g., Ni(PPh₃)₄ or FeCl₂) or dicobalt octacarbonyl (Co₂(CO)₈) with water. jsynthchem.comthieme-connect.comscispace.com

Reagent/SystemConditionsSelectivity
H₂ / Pd-CCatalytic hydrogenationMay also reduce C=O
Fe / HClMetal in acidGenerally selective for -NO₂
SnCl₂Stannous chlorideMild and selective for -NO₂
Co₂(CO)₈ / H₂ODimethoxyethane solventHigh selectivity for -NO₂ over C=O scispace.com
NaBH₄ / FeCl₂Methanol/THF solventHigh selectivity for -NO₂ over ester groups thieme-connect.com

Exploitation of the Activating Effect of the Nitro Group in Facilitating Organic Reactions

The nitro group is one of the strongest electron-withdrawing groups. assets-servd.host This property has profound effects on the reactivity of the molecule.

Activation towards Nucleophilic Aromatic Substitution (SₙAr): While the nitro group is a meta-director for electrophilic aromatic substitution, its powerful electron-withdrawing nature strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. nih.gov In this compound, the nitro group at the 3' position would activate the 2' and 4' positions for SₙAr, although steric hindrance from adjacent groups might influence reactivity.

Increased Acidity of Adjacent Protons: The electron-withdrawing effect of the nitro group can increase the acidity of protons on adjacent carbons. This could potentially make the protons of the acetyl methyl group slightly more acidic, facilitating their removal by a base to form an enolate. This enolate could then participate in reactions such as aldol (B89426) condensations or alkylations.

Modulation of Reaction Rates: As mentioned in the Baeyer-Villiger oxidation (Section 5.1.3), the electron-withdrawing nature of the nitro group deactivates the aryl ring, slowing its rate of migration compared to an unsubstituted or electron-rich aryl group. masterorganicchemistry.com This demonstrates how the nitro group can be exploited to control the regiochemical outcome of certain rearrangements.

Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is complex, governed by the interplay of four distinct substituents: methoxy (-OCH3), methyl (-CH3), acetyl (-COCH3), and nitro (-NO2). These groups exert significant influence over the electron density of the ring and direct the position of further substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are determined by the electronic properties of the existing substituents. masterorganicchemistry.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directors. masterorganicchemistry.com

The directing effects of the individual substituents on the this compound ring are summarized below:

Methoxy Group (-OCH3): Located at the 2'-position, the methoxy group is a strong activating group. It donates electron density to the aromatic ring through resonance (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. It is a potent ortho- and para-director. organicchemistrytutor.comyoutube.com

Methyl Group (-CH3): Situated at the 5'-position, the methyl group is a weak activating group. It donates electron density primarily through hyperconjugation and a weak inductive effect (+I effect). It directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Acetyl Group (-COCH3): The acetyl group at the 1'-position is a moderately deactivating group. The carbonyl carbon is electrophilic and withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect). This makes the ring less reactive towards electrophiles. It is a meta-director. organicchemistrytutor.com

Nitro Group (-NO2): Positioned at the 3'-position, the nitro group is a strong deactivating group. It is one of the most powerful electron-withdrawing groups, significantly reducing the ring's electron density via strong resonance (-R) and inductive (-I) effects. It is a meta-director. organicchemistrytutor.comyoutube.com

The two available positions for substitution on the ring are the 4'- and 6'-positions.

Attack at the 4'-position: This position is para to the strongly activating methoxy group and ortho to the weakly activating methyl group. It is also meta to both the deactivating acetyl and nitro groups. The directing vectors of all four groups are therefore in agreement for this position.

Attack at the 6'-position: This position is ortho to the strongly activating methoxy group and para to the weakly activating methyl group. However, it is also ortho to the deactivating acetyl group, which may introduce steric hindrance.

In electrophilic aromatic substitution, the most powerful activating group generally dictates the regiochemical outcome. masterorganicchemistry.com In this molecule, the methoxy group is the strongest activator. Both the 4' and 6' positions are activated by the methoxy and methyl groups. However, the 4'-position is generally favored due to reduced steric hindrance compared to the 6'-position, which is situated between the methoxy and acetyl groups. Therefore, electrophilic attack is predicted to occur predominantly at the 4'-position.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
Acetyl (-COCH3) 1' Deactivating (-I, -R) Meta-director
Methoxy (-OCH3) 2' Activating (-I, +R) Ortho-, Para-director
Nitro (-NO2) 3' Deactivating (-I, -R) Meta-director

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com

The this compound molecule possesses two powerful electron-withdrawing groups: the nitro group (-NO2) and the acetyl group (-COCH3). These groups withdraw electron density from the aromatic ring, making it electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile. youtube.com

For a conventional SNAr reaction to proceed, two main conditions must be met:

The aromatic ring must be activated by strong electron-withdrawing groups.

There must be a good leaving group (e.g., a halide) on the ring.

The nitro group is particularly effective at activating the ring for nucleophilic attack when it is positioned ortho or para to the leaving group. This positioning allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the oxygen atoms of the nitro group, providing significant stabilization. youtube.com

In the parent this compound molecule, there is no conventional leaving group like a halogen. The methoxy group is generally a poor leaving group. However, the presence of the nitro group at the 3'-position and the acetyl group at the 1'-position strongly activates the ring. If a derivative of this compound were synthesized with a leaving group at the 2'-, 4'-, or 6'-positions, it would be highly susceptible to SNAr. For instance, if a halogen were present at the 4'-position, it would be ortho to the nitro group and para to the acetyl group, making it an excellent site for nucleophilic displacement.

Table 2: Potential for Nucleophilic Aromatic Substitution

Position of Leaving Group Activating Groups (Ortho/Para) Predicted Reactivity
2' -NO2 (ortho), -COCH3 (ortho) High
4' -NO2 (ortho), -CH3 (ortho) High

Role As a Precursor and Intermediate in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds Incorporating the Substituted Acetophenone (B1666503) Core

The structural framework of 2'-Methoxy-5'-methyl-3'-nitroacetophenone is particularly amenable to the synthesis of various heterocyclic systems. The presence of the acetyl and nitro groups in a specific ortho/meta relationship allows for their transformation into functionalities that can readily participate in cyclization reactions.

A primary application of this compound lies in its potential as a precursor for substituted quinolines. The Friedländer synthesis, a classic method for quinoline (B57606) formation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. niscpr.res.inuop.edu.pkorganic-chemistry.org By first reducing the nitro group of this compound to an amine, a 2-aminoacetophenone (B1585202) derivative is formed, which is a key intermediate for this reaction. This two-step sequence provides a strategic route to highly substituted quinolines, which are core structures in many pharmaceuticals. niscpr.res.in

Proposed Synthesis of Quinolines
Step 1: Reduction of Nitro Group
Starting Material This compound
Reagents Fe/HCl, SnCl2/HCl, or H2/Pd-C
Intermediate 3'-Amino-2'-methoxy-5'-methylacetophenone
Step 2: Friedländer Annulation
Intermediate 3'-Amino-2'-methoxy-5'-methylacetophenone
Co-reactant A compound with an α-methylene group (e.g., an α-methylene ketone or ester)
Catalyst Acid or base
Product Substituted quinoline

Furthermore, the reactivity of this compound is analogous to that of other 3-nitroaryl methyl ketones, which have been successfully employed in the synthesis of 5-nitro-1-aryl-1H-indazoles. researchgate.net This reaction proceeds via a copper-mediated annulation with arylhydrazines, suggesting a direct pathway to functionalized indazoles from the title compound. researchgate.net

The strategic placement of the functional groups also opens avenues for the synthesis of other heterocyclic systems. For instance, the acetyl group can be manipulated to participate in condensation reactions, while the nitro group can be transformed into other functionalities to facilitate different cyclization strategies, highlighting the compound's versatility in heterocyclic synthesis. chim.it

Development of Functionalized Aromatic Compounds and Complex Molecular Architectures

This compound serves as an excellent starting point for the development of more complex and functionalized aromatic compounds. Each of its functional groups can be selectively modified to introduce new chemical entities and build intricate molecular architectures.

The nitro group is a particularly versatile handle for functionalization. Its reduction to an amino group, as previously mentioned, opens up a vast array of synthetic possibilities. researchgate.net The resulting aniline (B41778) derivative can undergo diazotization to introduce a range of other functional groups, or it can be acylated to form amides, which are prevalent in many biologically active molecules. srinichem.com

The acetyl group also offers multiple avenues for elaboration. It can participate in aldol (B89426) condensations to form larger carbon skeletons, undergo α-halogenation to introduce reactive sites, or be oxidized through a Baeyer-Villiger reaction to form an ester, which can then be hydrolyzed to a phenol. These transformations allow for the systematic construction of more complex side chains on the aromatic ring.

The aromatic ring itself, being activated by the methoxy (B1213986) group and deactivated by the nitro and acetyl groups, presents opportunities for regioselective aromatic substitution reactions, allowing for the introduction of additional substituents to further tailor the properties of the molecule.

Potential Functionalization Reactions
Functional Group Reaction Type
NitroReduction to amine
AcetylAldol condensation
Acetylα-Halogenation
AcetylBaeyer-Villiger oxidation
Aromatic RingFurther electrophilic or nucleophilic substitution

The sequential and controlled modification of these functional groups allows for a multi-step synthetic approach to complex molecular architectures, making this compound a valuable building block in organic synthesis. mdpi.comnih.govresearchgate.net

Strategies for Constructing Natural Product Analogs and Bioactive Scaffolds

The structural motifs present in this compound are found in various natural products and biologically active compounds, making it an attractive starting material for the synthesis of their analogs. The ability to systematically modify the compound allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

A key strategy in drug discovery is Diversity-Oriented Synthesis (DOS), which aims to create a wide range of structurally diverse molecules from a common starting material. mdpi.comnih.govresearchgate.net The reduced form of this compound, 3'-Amino-2'-methoxy-5'-methylacetophenone, is an ideal candidate for DOS, as the amino and acetyl groups can be independently functionalized to generate a library of compounds with varied substituents and stereochemistry. mdpi.comnih.govresearchgate.net This approach is particularly valuable for the synthesis of analogs of flavonoids, coumarins, and other natural product classes. mdpi.comnih.govresearchgate.net

The utility of nitroaromatic compounds as precursors to bioactive molecules is well-documented. For instance, structurally related nitro-aromatic compounds have been used as key intermediates in the synthesis of multi-kinase inhibitors. This suggests that this compound could serve as a valuable precursor for the development of novel kinase inhibitors and other targeted therapies.

Targeted Natural Product Analogs and Bioactive Scaffolds
Bioactive Scaffold Synthetic Strategy
Kinase InhibitorsUtilization of the nitroaromatic core for scaffold construction
Flavonoid AnalogsDiversity-Oriented Synthesis from the corresponding aminoacetophenone
Coumarin AnalogsDiversity-Oriented Synthesis from the corresponding aminoacetophenone
Other Bioactive HeterocyclesStepwise functionalization and cyclization

In essence, this compound provides a strategic entry point for the synthesis of a diverse range of complex and biologically relevant molecules. Its inherent functionality, coupled with the potential for selective modification, makes it a powerful tool in the hands of synthetic organic chemists for the construction of novel heterocyclic systems, functionalized aromatic compounds, and analogs of natural products with potential therapeutic applications. researchgate.net

Future Research Directions and Unexplored Reactivity

Investigation of Novel Reaction Pathways and Transformations

The unique electronic and steric environment of 2'-Methoxy-5'-methyl-3'-nitroacetophenone opens avenues for several unexplored reaction pathways. Future research could focus on leveraging the interplay between its functional groups.

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Beyond its typical reduction to an aniline (B41778), which is a cornerstone of amine synthesis, its transformation into other functionalities remains a fertile area for exploration. wikipedia.org Potential pathways include partial reduction to hydroxylamines or nitroso compounds, or its use as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govfiveable.me Given the electron-withdrawing nature of the adjacent acetyl group, the nitro group's displacement by various nucleophiles under catalyst-free, aqueous conditions could be a green synthetic route. nih.gov

Reactivity of the Acetyl Group: The acetyl group's methyl protons are enolizable, making them susceptible to a range of transformations. mdpi.com Future studies could investigate reactions such as α-halogenation to produce α-haloketones, which are valuable synthetic intermediates. mdpi.com Furthermore, the development of novel cross-coupling reactions that utilize the acyl group is an emerging area. waseda.jp A recently developed one-pot method transforms aromatic ketones into aromatic esters, which can then participate in cross-coupling, significantly broadening the synthetic utility of the ketone moiety. waseda.jp

Cross-Coupling and C-H Functionalization: The aromatic ring itself is a prime candidate for late-stage functionalization. The development of regioselective cross-coupling or C-H activation protocols would enable the introduction of additional substituents, rapidly generating a library of complex derivatives. The directing effects of the existing methoxy (B1213986), methyl, nitro, and acetyl groups would need to be carefully considered to control the site of new bond formation. fiveable.me

Advanced Catalysis for Highly Selective Transformations of the Compound

Catalysis offers the potential for highly selective and efficient transformations of this compound, minimizing waste and improving atom economy.

Chemoselective Nitro Group Reduction: A significant challenge in molecules with multiple reducible groups is the selective transformation of one over the others. Advanced catalytic systems could enable the chemoselective reduction of the nitro group in the presence of the ketone. Recent advances in catalysis for nitroaromatic reduction include the use of metal nanoparticles and phosphorus-doped carbon nanotubes (P-CNTs), which have shown high efficiency and selectivity even for challenging substrates. rsc.orgjsynthchem.com The development of catalysts that can selectively reduce the nitro group to an amine, hydroxylamine (B1172632), or azo compound would provide access to a diverse range of products. wikipedia.orgrsc.org

Catalyst TypePotential Advantage for Selective Reduction
Metal NanoparticlesHigh surface area and catalytic activity. jsynthchem.com
P-Doped Carbon NanotubesSynergistic effects of acidic/basic sites for enhanced H2 activation and selectivity. rsc.org
Rhodium on CarbonMild reaction conditions for reduction to hydroxylamines. wikipedia.org

Asymmetric Catalysis: The reduction of the acetyl group to a chiral alcohol is a key transformation for accessing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. acs.org Future research should focus on the development of asymmetric hydrogenation or transfer hydrogenation catalysts tailored for this substrate. The steric hindrance and electronic effects of the ortho-methoxy and ortho-nitro groups will likely play a significant role in achieving high enantioselectivity.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reactivity Prediction

The complexity of polysubstituted aromatic compounds makes predicting their reactivity and designing optimal synthetic routes challenging. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this area.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and other ML algorithms can be trained on datasets of nitroaromatic compounds to predict various properties, including reactivity, toxicity, and mutagenicity. nih.govmdpi.com Such models could be used to forecast the outcome of unknown reactions involving this compound, guiding experimental design and prioritizing promising synthetic pathways. rsc.orgcmu.edu Ensemble models, which combine multiple algorithms, have shown improved predictive power for the toxicity of nitroaromatics and could be adapted for reactivity prediction. mdpi.com

Retrosynthesis and Route Optimization: AI-powered retrosynthesis tools can propose novel synthetic routes to the target molecule and its derivatives. By analyzing vast databases of chemical reactions, these programs can identify non-intuitive disconnections and suggest reaction conditions, accelerating the discovery of efficient and innovative syntheses. youtube.com

Exploration of Solid-State Reactivity and Further Expansion of Green Synthesis Approaches for the Compound

Moving reactions from solution to the solid state and employing green chemistry principles can lead to more sustainable and efficient chemical processes.

Solid-State Chemistry: The reactivity of molecules in the solid state can differ significantly from their behavior in solution. Conformational preferences, dictated by intermolecular interactions like hydrogen bonding, can influence reaction outcomes. nih.gov X-ray crystallographic studies of this compound would be the first step in understanding its solid-state packing and potential for topochemical reactions. Such studies could reveal pathways for solvent-free transformations.

Green Synthesis Methodologies: The synthesis of nitroaromatic compounds traditionally involves harsh reagents like fuming nitric acid and sulfuric acid. orgchemres.org Future research should focus on greener nitration methods, such as those using solid-supported reagents, ionic liquids, or photochemical approaches. researchgate.netresearchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for the preparation of nitro compounds. researchgate.net Expanding catalyst-free reactions in water for subsequent transformations would further enhance the environmental profile of syntheses involving this compound. nih.gov

Green Synthesis ApproachPotential Application
Solid-Supported CatalystsFacilitates catalyst separation and reuse in nitration or reduction reactions. researchgate.net
Microwave IrradiationReduces reaction times and energy consumption. researchgate.net
Photochemical MethodsAllows for reactions under ambient conditions, avoiding harsh reagents. researchgate.net
Aqueous MediaReplaces volatile organic solvents for transformations like SNAr. nih.gov

Multiscale Modeling and Simulation Approaches for Complex Reaction Systems

To gain a fundamental understanding of the reaction mechanisms involving this compound, multiscale modeling approaches are invaluable.

Mechanism Elucidation: Computational methods, from quantum mechanics (QM) to molecular dynamics (MD), can be used to map out detailed reaction energy profiles. This allows for the elucidation of transition states and reaction intermediates, providing insights that are often difficult to obtain experimentally. For catalytic reactions, modeling can help understand catalyst-substrate interactions and the origin of selectivity. wordpress.com

Bridging Scales: A key challenge in chemical engineering is connecting molecular-level events to macroscopic reactor performance. ucl.ac.uk Hierarchical multiscale modeling strategies can bridge this gap. wordpress.com For instance, QM calculations can provide accurate rate constants for elementary reaction steps. This information can then be used as input for microkinetic models, which in turn can be integrated into computational fluid dynamics (CFD) simulations of a reactor. ucl.ac.ukucl.ac.uk This integrated approach enables the rational design and optimization of industrial-scale processes involving the synthesis or transformation of this compound. dtu.dk

Q & A

Q. How does this compound inhibit enzymes like glutathione reductase (GR)?

  • Methodological Answer: Conduct enzyme kinetics assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). IC50 values (e.g., 168 µg/mL in GR inhibition) can be derived from dose-response curves. Pair with molecular docking (AutoDock Vina) to map interactions between the nitro group and GR’s active-site cysteine residues .

Q. How can structural modifications enhance bioactivity?

  • Methodological Answer: Synthesize analogs (e.g., replacing methoxy with hydroxy groups) and compare IC50 values in enzyme assays. QSAR models can predict bioactivity based on electronic (Hammett σ) and steric parameters. Evidence from analogs like 2'-hydroxy-5'-methyl-3'-nitroacetophenone shows improved inhibition over BHT .

Q. What in silico methods predict target interactions?

  • Methodological Answer: Use molecular dynamics (GROMACS) to simulate ligand-protein binding stability. Docking studies (e.g., Schrödinger Suite) should prioritize hydrogen bonding between the nitro group and GR’s Arg-37 residue. Validate predictions with mutagenesis and SPR binding assays .

Q. How to resolve contradictions in dose-response data?

  • Methodological Answer: Perform triplicate experiments with internal controls (e.g., BHT) to normalize batch variability. Use nonlinear regression (GraphPad Prism) to calculate IC50 confidence intervals. Confounding factors like solvent polarity (DMSO vs. ethanol) must be standardized .

Q. How do nitro and methoxy groups influence electronic reactivity?

  • Methodological Answer: Computational chemistry (Gaussian 09) can calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing (nitro) and donating (methoxy) effects. Cyclic voltammetry reveals redox potentials, correlating with bioactivity in oxidative stress models .

Q. What are best practices for comparative studies with structural analogs?

  • Methodological Answer: Design a panel of analogs (e.g., varying nitro/methoxy positions) and test in parallel assays (e.g., GR inhibition, cytotoxicity). Use ANOVA with post-hoc Tukey tests to identify significant differences. Cross-reference with crystallographic data to validate structure-activity hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.